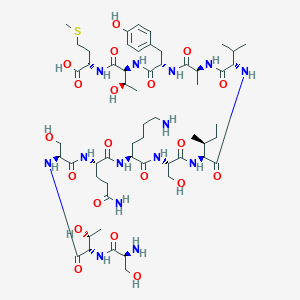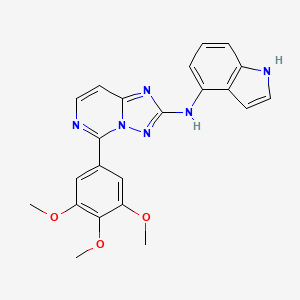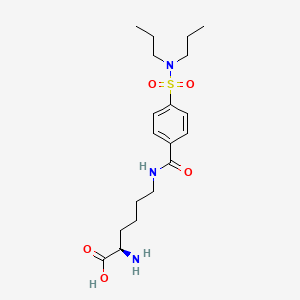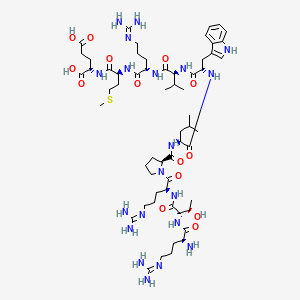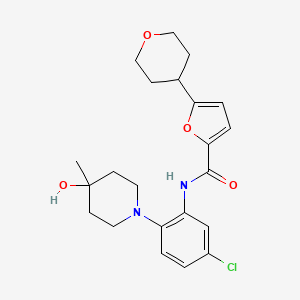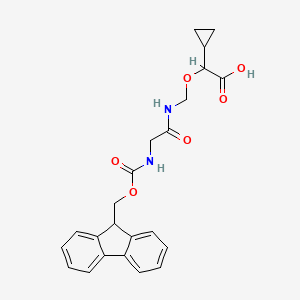
AChE/BChE-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE/BChE-IN-17 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-17 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:
Formation of aromatic intermediates: This step often involves the use of aromatic compounds and reagents such as bromine or chlorine under controlled conditions.
Coupling reactions: The intermediates are then coupled using reagents like palladium catalysts to form the final compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs.
化学反応の分析
Types of Reactions
AChE/BChE-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
科学的研究の応用
AChE/BChE-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Explored as a therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity.
作用機序
AChE/BChE-IN-17 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic triad of the enzymes, and the pathways involved are primarily related to cholinergic neurotransmission.
類似化合物との比較
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A compound that inhibits both acetylcholinesterase and butyrylcholinesterase.
Rivastigmine: Known for its dual inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
Uniqueness
AChE/BChE-IN-17 is unique due to its specific binding affinity and inhibitory potency against both acetylcholinesterase and butyrylcholinesterase. This dual inhibition makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
特性
分子式 |
C28H25N3O4 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
(4E)-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-6-nitro-2,3-dihydro-1H-acridin-9-amine |
InChI |
InChI=1S/C28H25N3O4/c1-34-22-11-6-18(7-12-22)16-19-4-3-5-25-27(19)30-26-17-21(31(32)33)10-15-24(26)28(25)29-20-8-13-23(35-2)14-9-20/h6-17H,3-5H2,1-2H3,(H,29,30)/b19-16+ |
InChIキー |
DGQXMVDQCSBGNY-KNTRCKAVSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC |
正規SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


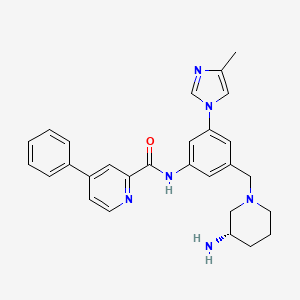
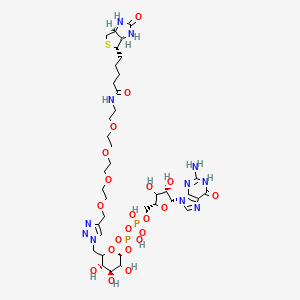
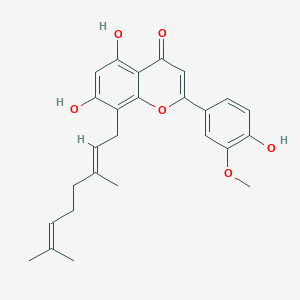
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
